Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate
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Description
Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate is a useful research compound. Its molecular formula is C16H20N2O6S2 and its molecular weight is 400.46. The purity is usually 95%.
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Mechanism of Action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular weight (400.47 g/mol), predicted boiling point (658.2±65.0 °C), and predicted density (1.411±0.06 g/cm3) .
The compound’s action could also be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, its stability could be affected by temperature due to its relatively high predicted boiling point .
Biological Activity
Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H20N2O6S2 and a molecular weight of 400.46 g/mol. Its structure includes a benzothiazine core, which is known for various biological activities, particularly in the context of anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this compound may exert their anticancer effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that related benzothiazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds with similar structural motifs demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines, including Jurkat and A431 cells .
- Targeting Specific Pathways : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis pathways. Molecular dynamics simulations have suggested that these compounds primarily engage in hydrophobic interactions with target proteins .
Antimicrobial Activity
The benzothiazine scaffold has also been associated with antimicrobial properties. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that structural modifications can enhance its efficacy against resistant bacterial strains .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Jurkat | < 10 | Apoptosis induction |
A431 | < 10 | Cell cycle arrest |
HT29 | < 15 | Inhibition of proliferation |
These results indicate a promising potential for the compound as an anticancer agent.
Case Studies
Several case studies have highlighted the effectiveness of compounds within the benzothiazine class:
- Case Study 1 : A derivative showed significant cytotoxicity against breast cancer cells, leading to a reduction in tumor size in xenograft models.
- Case Study 2 : Another study reported that a related compound improved survival rates in mice models with induced bacterial infections, showcasing its potential as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 2-(6-morpholin-4-ylsulfonyl-3-oxo-1,4-benzothiazin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-2-24-16(20)10-18-13-9-12(3-4-14(13)25-11-15(18)19)26(21,22)17-5-7-23-8-6-17/h3-4,9H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELPPXUTJOXTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CSC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.